

Spectroscopic Analysis of 5-Bromo-1,1-(ethylenedioxo)-indane: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromo-1,1-(ethylenedioxo)-indane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **5-Bromo-1,1-(ethylenedioxo)-indane** and its key precursor, 5-Bromo-1-indanone, alongside the foundational structure, indane. Due to the limited availability of published experimental spectra for **5-Bromo-1,1-(ethylenedioxo)-indane**, this guide leverages data from structurally related and commercially available compounds to provide valuable context for researchers. The inclusion of detailed experimental protocols offers a practical framework for the acquisition and analysis of spectroscopic data for this class of compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Bromo-1-indanone and indane, providing a basis for comparison and prediction of the spectral characteristics of **5-Bromo-1,1-(ethylenedioxo)-indane**.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5-Bromo-1-indanone	7.63	d	1H	Ar-H
7.55	dd	1H	Ar-H	
7.39	d	1H	Ar-H	
3.14	t	2H	-CH ₂ -	
2.72	t	2H	-CH ₂ -C=O	
Indane	7.21-7.11	m	4H	
2.92	t	4H	-CH ₂ -	
2.08	quintet	2H	-CH ₂ -CH ₂ -CH ₂ -	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
5-Bromo-1-indanone	205.5, 154.9, 138.0, 131.3, 128.0, 127.5, 121.7, 36.3, 26.1
Indane	144.6, 126.3, 124.5, 32.8, 25.4

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group
5-Bromo-1-indanone[1][2]	~1700	C=O (ketone)
~1600, ~1470	Aromatic C=C	
~700-800	C-Br	
Indane[3]	~3050	Aromatic C-H stretch
~2950	Aliphatic C-H stretch	
~1600, ~1480	Aromatic C=C	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
5-Bromo-1-indanone[4]	210/212 (due to Br isotopes)	182/184, 103
Indane[5]	118	117, 91

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. These methods are broadly applicable to small organic molecules like indane derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required. [6] Ensure the sample is fully dissolved; if particulates are present, filter the solution into the NMR tube.[6]
- **Instrumentation:** Data is acquired on an NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

- **^1H NMR Acquisition:** A standard proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C experiment is performed. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm, or to the residual solvent signal.[\[7\]](#)

2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

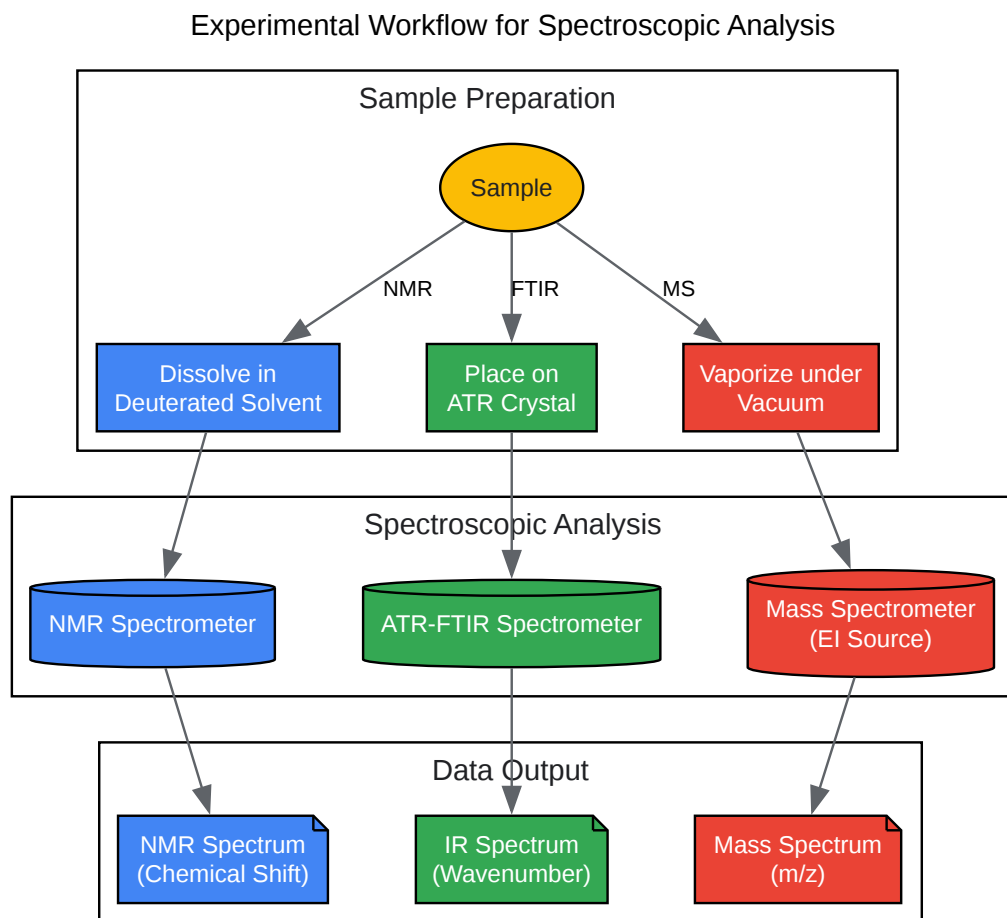
- **Sample Preparation:** This technique requires minimal sample preparation.[\[8\]](#) A small amount of the solid or liquid sample is placed directly onto the ATR crystal (commonly diamond).[\[9\]](#) For solid samples, a pressure clamp is applied to ensure good contact between the sample and the crystal surface.[\[10\]](#)
- **Instrumentation:** A FTIR spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument records the infrared light that is internally reflected within the crystal and interacts with the sample at the surface.[\[11\]](#)[\[12\]](#)
- **Data Processing:** The final spectrum is presented as absorbance or transmittance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

3. Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** The sample is introduced into the ion source of the mass spectrometer, typically after separation by gas chromatography (GC-MS) for volatile compounds.[\[13\]](#) The sample is vaporized under high vacuum.

- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[14][15]} This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$) and various fragment ions.^[16]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Mandatory Visualization



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Caption: Workflow for Spectroscopic Analysis.

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